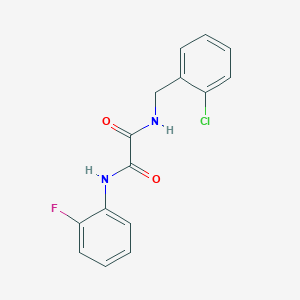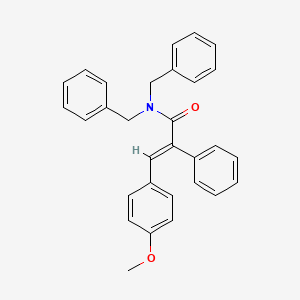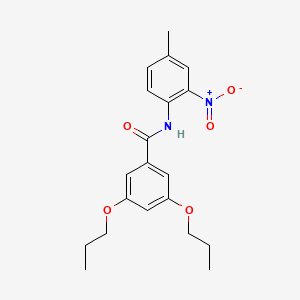
N-(2-chlorobenzyl)-N'-(2-fluorophenyl)ethanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chlorobenzyl)-N'-(2-fluorophenyl)ethanediamide, also known as CFTRinh-172, is a small molecule inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR is a chloride ion channel that plays a critical role in regulating the fluid and electrolyte balance in the lungs, pancreas, and other organs. CFTR mutations are responsible for the development of cystic fibrosis, a life-threatening genetic disease that affects approximately 70,000 people worldwide. CFTRinh-172 has been extensively studied as a potential therapeutic agent for cystic fibrosis and other diseases.
作用機序
N-(2-chlorobenzyl)-N'-(2-fluorophenyl)ethanediamide works by binding to a specific site on the CFTR protein, known as the cytoplasmic pore. This binding prevents chloride ions from passing through the channel, thereby reducing the activity of the CFTR protein. N-(2-chlorobenzyl)-N'-(2-fluorophenyl)ethanediamide has been shown to be a potent and selective inhibitor of CFTR, with minimal effects on other ion channels.
Biochemical and Physiological Effects:
N-(2-chlorobenzyl)-N'-(2-fluorophenyl)ethanediamide has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that N-(2-chlorobenzyl)-N'-(2-fluorophenyl)ethanediamide can reduce the secretion of mucus and inflammatory cytokines in human airway epithelial cells. In vivo studies have shown that N-(2-chlorobenzyl)-N'-(2-fluorophenyl)ethanediamide can reduce airway hyperresponsiveness and inflammation in animal models of cystic fibrosis.
実験室実験の利点と制限
N-(2-chlorobenzyl)-N'-(2-fluorophenyl)ethanediamide has several advantages as a research tool. It is a highly specific inhibitor of CFTR, with minimal effects on other ion channels. It is also relatively easy to synthesize and has been extensively studied in vitro and in vivo. However, N-(2-chlorobenzyl)-N'-(2-fluorophenyl)ethanediamide has some limitations as a research tool. It can be difficult to deliver to specific tissues or cells in vivo, and it may have off-target effects at higher concentrations.
将来の方向性
There are several future directions for research on N-(2-chlorobenzyl)-N'-(2-fluorophenyl)ethanediamide. One area of interest is the development of more potent and selective inhibitors of CFTR. Another area of interest is the use of N-(2-chlorobenzyl)-N'-(2-fluorophenyl)ethanediamide in combination with other therapies for cystic fibrosis and other diseases. Finally, there is interest in using N-(2-chlorobenzyl)-N'-(2-fluorophenyl)ethanediamide as a research tool to study the role of CFTR in other physiological processes, such as ion transport in the gastrointestinal tract.
合成法
N-(2-chlorobenzyl)-N'-(2-fluorophenyl)ethanediamide can be synthesized using a variety of methods, including the reaction of 2-chlorobenzylamine with 2-fluorobenzoyl chloride in the presence of a base, or the reaction of 2-chlorobenzaldehyde with 2-fluorobenzylamine in the presence of a reducing agent. The synthesis of N-(2-chlorobenzyl)-N'-(2-fluorophenyl)ethanediamide is typically carried out in a laboratory setting using specialized equipment and reagents.
科学的研究の応用
N-(2-chlorobenzyl)-N'-(2-fluorophenyl)ethanediamide has been extensively studied as a potential therapeutic agent for cystic fibrosis and other diseases. In vitro studies have shown that N-(2-chlorobenzyl)-N'-(2-fluorophenyl)ethanediamide can inhibit CFTR-mediated chloride transport in human airway epithelial cells and pancreatic duct cells. In vivo studies in animal models of cystic fibrosis have demonstrated that N-(2-chlorobenzyl)-N'-(2-fluorophenyl)ethanediamide can improve lung function and reduce inflammation.
特性
IUPAC Name |
N-[(2-chlorophenyl)methyl]-N'-(2-fluorophenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClFN2O2/c16-11-6-2-1-5-10(11)9-18-14(20)15(21)19-13-8-4-3-7-12(13)17/h1-8H,9H2,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFKIEYVRKWZMAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)C(=O)NC2=CC=CC=C2F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Oxalamide, N-(2-chlorobenzyl)-N'-(2-fluorophenyl)- | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-{[4-(ethylamino)-6-(isopropylamino)-1,3,5-triazin-2-yl]oxy}-2-(2-phenoxyethyl)-3(2H)-pyridazinone](/img/structure/B4890998.png)
![2-chloro-N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]-4-methylbenzamide](/img/structure/B4891001.png)
![5-[(2,5-dimethylphenoxy)methyl]-N-methyl-N-[(7-methyl-1H-benzimidazol-2-yl)methyl]-3-isoxazolecarboxamide](/img/structure/B4891002.png)

![5-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-(3-methoxyphenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B4891027.png)

![rel-(2R,3R)-3-[{[1-(hydroxymethyl)cyclobutyl]methyl}(methyl)amino]-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol bis(trifluoroacetate) (salt)](/img/structure/B4891038.png)

![methyl 4-(3-{(4-methoxybenzyl)[(methylamino)carbonothioyl]amino}-2,5-dioxo-1-pyrrolidinyl)benzoate](/img/structure/B4891052.png)
![1-[3-(benzyloxy)benzyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B4891058.png)

![N-[(2R)-3,4-dihydro-2H-chromen-2-ylmethyl]-1-(2-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4891078.png)
![methyl 7-cyclopropyl-3-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4891083.png)
![2-{[4-(4-chlorophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}acetamide](/img/structure/B4891086.png)